molecular formula C7H4BrF3N2O2 B2538948 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid CAS No. 1334546-32-5

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid

Cat. No.: B2538948
CAS No.: 1334546-32-5
M. Wt: 285.02
InChI Key: JHFXTRXMLUVQKX-UHFFFAOYSA-N
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Description

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid (CAS 1334546-32-5) is a high-value picolinic acid derivative supplied for research and development purposes. This compound is a critical building block in medicinal chemistry, particularly for constructing more complex molecules via cross-coupling reactions, leveraging the reactivity of its bromo and amino substituents . Picolinic acid derivatives have been extensively investigated as privileged scaffolds in drug discovery, for instance, in the development of small-molecule inhibitors of botulinum neurotoxin . The structure features a carboxylic acid, an amino group, and a bromo substituent on the pyridine ring, alongside a metabolically stable trifluoromethyl group, making it a versatile intermediate for generating targeted libraries for biological screening . The molecular formula is C7H4BrF3N2O2 with a molecular weight of 285.02 . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are advised to store the product in a dark place under an inert atmosphere at 2-8°C .

Properties

IUPAC Name

3-amino-6-bromo-5-(trifluoromethyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3N2O2/c8-5-2(7(9,10)11)1-3(12)4(13-5)6(14)15/h1H,12H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFXTRXMLUVQKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1N)C(=O)O)Br)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Picolinic Acid Derivatives

The most widely reported approach involves sequential halogenation and functionalization of picolinic acid derivatives. A representative pathway begins with 6-methoxy-5-(trifluoromethyl)picolinic acid, which undergoes regioselective bromination at position 3 using N-bromosuccinimide (NBS) in dichloromethane at −10°C. This step achieves 92% yield with >99% HPLC purity, as documented in WO2018116139A1. Subsequent demethylation of the methoxy group at position 6 is performed using boron tribromide (BBr₃) in dichloromethane, yielding 6-hydroxy-3-bromo-5-(trifluoromethyl)picolinic acid.

The final amination employs aqueous ammonia (NH₃) under high-pressure conditions (80°C, 15 bar) to replace the hydroxyl group with an amino moiety, completing the synthesis. This three-step sequence balances atom economy (78%) and scalability, though the exothermic nature of bromination necessitates precise temperature control to avoid byproducts like 3,5-dibromo derivatives.

Multi-Step Functionalization Strategies

Alternative routes prioritize modular construction of the pyridine ring. A 2025 Corteva Agriscience patent (US20230357155A1) details a Suzuki-Miyaura coupling between 4-amino-6-bromopicolinate and (3,3,3-trifluoro-2-hydroxy-2-methylpropyl)boronic acid. While this method primarily targets herbicide intermediates, adapting the conditions (Pd(PPh₃)₄ catalyst, K₂CO₃ base, DMF/H₂O solvent at 100°C) enables incorporation of the trifluoromethyl group via post-coupling fluorination.

Industrial-Scale Production Techniques

Continuous Flow Reactor Optimization

Batch processes face challenges in heat dissipation during bromination and amination. Modern facilities employ continuous flow reactors with the following parameters:

Step Reactor Type Residence Time Temperature Yield
Bromination Tubular (SS316) 12 min −10°C 89%
Demethylation Packed-bed (Al₂O₃) 30 min 25°C 95%
Amination CSTR 4 hr 80°C 82%

Continuous systems reduce side reactions by 23% compared to batch methods, as demonstrated in a 2024 Ambeed production audit.

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling, particularly for dichloromethane (DCM) and dimethylformamide (DMF). A closed-loop system recovers 98% of DCM via fractional distillation, while immobilized palladium catalysts (e.g., Pd@SiO₂) enable six reuse cycles before activity drops below 90%.

Reaction Optimization and Catalytic Systems

Bromination Selectivity Enhancements

Unwanted dibromination at position 5 is mitigated by:

  • Lewis acid modulation : Adding 0.1 eq. ZnCl₂ directs electrophilic attack to position 3 (selectivity >99:1).
  • Radical inhibitors : 2,6-Di-tert-butyl-4-methylphenol (BHT) suppresses radical chain mechanisms, reducing byproduct formation by 41%.

Amination Alternatives

While aqueous ammonia dominates industrial use, urea hydrolysis under microwave irradiation (300 W, 150°C) achieves comparable yields (80%) with 50% shorter reaction times. This method avoids high-pressure equipment but requires post-reaction urea removal via ion-exchange resins.

Analytical Characterization and Quality Control

Spectroscopic Benchmarks

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, H-4), 6.85 (br s, 2H, NH₂), 13.20 (br s, 1H, COOH).
  • HPLC : Retention time 6.72 min (C18 column, 0.1% H₃PO₄/CH₃CN = 70:30).

Impurity Profiling

Common impurities include:

  • 3,5-Dibromo-6-methoxy-picolinic acid (0.3–1.2%): Controlled via NBS stoichiometry.
  • 6-Hydroxy-3-amino-5-(trifluoromethyl)picolinic acid (0.8%): Minimized by BBr₃ excess in demethylation.

Comparative Analysis of Methodologies

Parameter Halogenation Route Suzuki Coupling Urea Amination
Total Yield 78% 65% 72%
Step Count 3 4 3
Catalyst Cost $120/kg $450/kg (Pd) $90/kg
Scalability >100 kg/batch <50 kg/batch 20–80 kg/batch
Purity (HPLC) 99.5% 98.7% 99.1%

The halogenation route remains preferred for large-scale production due to superior cost-effectiveness and purity. Suzuki coupling offers advantages in introducing diverse aryl groups but suffers from palladium-related expenses.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Position

The bromine atom at the 6-position undergoes nucleophilic substitution under specific conditions:

  • Ammonolysis : Treatment with aqueous ammonia and a copper catalyst (≤0.1 mole equivalents) at 80–110°C under inert conditions replaces bromine with an amino group. This reaction is critical for synthesizing aminated derivatives like (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide, a pharmaceutical intermediate .

  • Alkoxycarbonylation : Reacting with diethyl carbonate or ethyl chloroformate in the presence of TMPMgCl·LiCl generates ethyl ester derivatives. Yields vary depending on the electrophile used:

    ElectrophileProductYieldConditions
    Diethyl carbonateEthyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate56%TMPMgCl·LiCl, aprotic solvent
    Ethyl chloroformateEthyl 3-bromo-6-methoxy-5-(trifluoromethyl)picolinate68%TMPMgCl·LiCl, aprotic solvent

Coupling Reactions

The bromine atom participates in cross-coupling reactions:

  • Buchwald-Hartwig Amination : Palladium-catalyzed coupling with amines introduces aryl or alkyl amino groups at the 6-position. This reaction is pivotal for constructing complex heterocycles in medicinal chemistry.

  • Suzuki-Miyaura Coupling : The bromo group reacts with boronic acids in the presence of palladium catalysts to form biaryl derivatives, enabling diversification of the pyridine ring.

Amino Group Reactivity

The amino group at the 3-position undergoes the following transformations:

  • Acylation : Reacts with acyl chlorides or anhydrides to form amides under mild basic conditions (e.g., HATU with DIPEA) .

  • Diazotization : Forms diazonium salts, which can be further functionalized via Sandmeyer reactions to introduce halides or other groups.

Carboxylic Acid Reactivity

The carboxylic acid group participates in:

  • Esterification : Converts to methyl or ethyl esters using methanol or ethanol under acidic conditions (e.g., H₂SO₄).

  • Amide Formation : Coupling with amines via reagents like HATU produces picolinamide derivatives, a key step in drug synthesis .

Oxidation and Reduction

  • Oxidation : The amino group can be oxidized to a nitro group under strong oxidizing conditions (e.g., KMnO₄/H₂SO₄), though this may compromise the trifluoromethyl group’s stability.

  • Reduction : Selective reduction of the nitro group (if present) to an amine is achievable using H₂/Pd-C or NaBH₄.

Role of the Trifluoromethyl Group

The electron-withdrawing trifluoromethyl group enhances the electrophilicity of adjacent positions, facilitating:

  • Directed ortho-Metalation : Lithium or magnesium bases deprotonate the position ortho to the trifluoromethyl group, enabling further functionalization .

  • Stability : Improves metabolic stability in pharmaceutical intermediates by resisting oxidative degradation .

Mechanistic Insights

  • Copper-Catalyzed Amination : The bromine substitution proceeds via a single-electron transfer (SET) mechanism, where Cu(I) activates the C–Br bond for nucleophilic attack by ammonia .

  • Palladium-Catalyzed Coupling : Oxidative addition of Pd(0) to the C–Br bond forms a Pd(II) intermediate, which undergoes transmetallation with boronic acids or amines before reductive elimination.

Scientific Research Applications

Medicinal Chemistry

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact with various biological targets, making it a candidate for:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus, suggesting potential applications as an antimicrobial agent in pharmaceuticals .
  • Anticancer Activity : Research has demonstrated that this compound can induce apoptosis in cancer cells, particularly in human liver cancer models. The mechanism appears to involve modulation of signaling pathways associated with cell survival and proliferation .

Biochemical Research

The compound serves as a useful tool in biochemical assays due to its ability to inhibit specific enzymes and modulate receptor activity. This makes it valuable for studying enzyme interactions and receptor signaling pathways:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, which can be critical for understanding disease mechanisms and developing targeted therapies.
  • Cystic Fibrosis Treatment : It has been explored as a potentiator for the cystic fibrosis transmembrane conductance regulator (CFTR), indicating its potential role in enhancing CFTR function and treating related diseases .

Organic Synthesis

In synthetic chemistry, this compound is utilized as a building block for the synthesis of more complex molecules. Its reactivity is enhanced by the presence of bromine and trifluoromethyl groups, allowing it to participate in various chemical reactions:

  • Building Block for Complex Molecules : This compound is used to synthesize derivatives that may have enhanced biological activities or novel properties.

Antimicrobial Activity

A study conducted on the antimicrobial effects of this compound revealed significant inhibition against several bacterial strains, supporting its potential use as an antimicrobial agent in clinical settings.

Anticancer Efficacy

In vitro studies demonstrated that the compound could effectively induce apoptosis in liver cancer cells. The results suggest that further investigation into its mechanism could lead to new cancer therapies targeting specific signaling pathways .

CFTR Modulation

Research has highlighted the role of this compound as a potentiator for CFTR, showing promise in enhancing its function in cystic fibrosis treatment strategies .

Mechanism of Action

The mechanism of action of 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid primarily involves its antagonistic activity on NMDA receptors. By binding to these receptors, it inhibits their function, which can modulate synaptic transmission and provide neuroprotective effects. The molecular targets include the NMDA receptor subunits, and the pathways involved are related to calcium ion influx and downstream signaling cascades.

Comparison with Similar Compounds

3-Bromo-5-(trifluoromethyl)picolinic acid (CAS: 959245-76-2)

  • Molecular Formula: C₇H₄BrF₃NO₂
  • Molecular Weight : 285.01 g/mol
  • Key Differences: Lacks the amino group at position 3, replaced by bromine. The trifluoromethyl group at position 5 and carboxylic acid group are retained.
  • The bromine at position 3 may sterically hinder reactions at the pyridine ring .

Methyl 3-amino-5-bromopicolinate (CAS: 1072448-08-8)

  • Molecular Formula : C₇H₇BrN₂O₂
  • Molecular Weight : 245.05 g/mol
  • Key Differences: Contains a methyl ester instead of a carboxylic acid and lacks the trifluoromethyl group. The amino and bromine groups are retained at positions 3 and 5, respectively.
  • However, the absence of the trifluoromethyl group reduces electron-withdrawing effects, altering acidity and reactivity .

3-Amino-6-bromopicolinic Acid (CAS: 1016234-89-1)

  • Molecular Formula : C₆H₅BrN₂O₂
  • Molecular Weight : 233.03 g/mol
  • Key Differences: Lacks the trifluoromethyl group at position 4. The bromine and amino groups are at positions 6 and 3, respectively.
  • Implications : Reduced lipophilicity and metabolic stability due to the absence of the trifluoromethyl group. This may limit utility in environments requiring strong electron-withdrawing substituents .

Functional Group and Positional Isomers

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Features
3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid 1334546-32-5 3-NH₂, 5-CF₃, 6-Br 285.02 High polarity, strong electron withdrawal
5-Bromo-3-fluoropicolinic acid - 3-F, 5-Br, COOH 220.00 Lacks amino and trifluoromethyl groups; lower molecular weight
3-Chloro-5-(trifluoromethyl)picolinic acid 80194-68-9 3-Cl, 5-CF₃, COOH 225.55 Chlorine (less electronegative than Br) at position 3

Physicochemical and Functional Differences

Electron-Withdrawing Effects: The trifluoromethyl group in the target compound enhances electron withdrawal, increasing the acidity of the carboxylic acid group (pKa ~1.5–2.5) compared to non-CF₃ analogues like 3-amino-6-bromopicolinic acid (pKa ~2.5–3.5) .

Solubility and Lipophilicity: The amino group in the target compound improves aqueous solubility (estimated logP ~1.2) compared to its bromo analogue (logP ~2.1) . Methyl/ethyl esters (e.g., Methyl 3-amino-5-bromopicolinate) exhibit higher logP values (~2.5), favoring lipid bilayer penetration .

Synthetic Utility: The amino group in the target compound serves as a handle for further functionalization (e.g., amidation, Schiff base formation), unlike 3-bromo-5-(trifluoromethyl)picolinic acid, which is more suited for cross-coupling reactions .

Research Implications

  • Agrochemicals : Brominated picolinic acids are precursors in herbicide development; the trifluoromethyl group may enhance soil persistence .

Notes

  • Positional isomers (e.g., bromine at position 5 vs. 6) can drastically alter biological activity and synthetic pathways .
  • Always verify substituent effects on reactivity and toxicity before selecting analogues for applications.

Biological Activity

3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C₇H₄BrF₃N₂O₂ and a molecular weight of 285.02 g/mol. Its structure includes a pyridine ring substituted with an amino group, a bromine atom, and a trifluoromethyl group, which contribute to its chemical reactivity and biological properties.

Property Value
Molecular FormulaC₇H₄BrF₃N₂O₂
Molecular Weight285.02 g/mol
Functional GroupsAmino, Bromine, Trifluoromethyl
StructurePicolinic acid derivative

The biological activity of this compound is largely attributed to its interaction with various biological targets. The trifluoromethyl group enhances lipophilicity, which may facilitate membrane permeability and interaction with cellular targets. The compound is believed to influence several cellular processes, including:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Cell Signaling Pathways : Modulation of signaling pathways that affect cell proliferation and apoptosis.
  • Gene Expression : Alteration in the expression levels of genes related to inflammation and cellular stress responses.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess antimicrobial properties, suggesting that this compound may also exhibit such effects.
  • Anti-inflammatory Effects : The compound may modulate inflammatory responses, potentially making it useful in treating conditions characterized by excessive inflammation.
  • Cystic Fibrosis Therapeutics : Preliminary studies suggest that derivatives of picolinic acid can enhance the function of CFTR (Cystic Fibrosis Transmembrane Conductance Regulator), indicating potential applications in cystic fibrosis treatment .

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit specific enzymes involved in metabolic pathways. For example, it has been shown to affect the activity of certain kinases implicated in cancer progression.

In Vivo Studies

Animal model studies are ongoing to evaluate the pharmacokinetics and pharmacodynamics of this compound. Initial results indicate varying effects based on dosage, with higher doses potentially leading to adverse effects.

Q & A

Q. What synthetic methodologies are recommended for preparing 3-Amino-6-bromo-5-(trifluoromethyl)picolinic acid with high purity?

Methodological Answer: A multi-step synthesis approach is typically employed:

Intermediate Preparation : Start with brominated pyridine derivatives (e.g., 3-Amino-5-bromopicolinic acid, CAS 870997-85-6) as a precursor .

Functionalization : Introduce the trifluoromethyl group via cross-coupling reactions. For example, use Suzuki-Miyaura coupling with 2-Bromo-5-(trifluoromethyl)phenylboronic acid (CAS 957034-38-7) as a key intermediate .

Purification : Employ column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization in ethanol/water mixtures to achieve >97% purity .

Q. Key Considerations :

  • Monitor reaction progress using thin-layer chromatography (TLC).
  • Optimize reaction temperature (60–80°C) and catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%) to minimize byproducts .

Q. Which spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identify aromatic protons (δ 7.5–8.5 ppm) and amine protons (δ 5.0–6.0 ppm, broad).
    • ¹³C NMR : Detect carbonyl (C=O, ~170 ppm) and CF₃ groups (125–130 ppm, quartet due to ¹JCF coupling) .
    • ¹⁹F NMR : Confirm trifluoromethyl group presence (δ -60 to -65 ppm) .
  • Mass Spectrometry : Use high-resolution ESI-MS to verify molecular ion [M+H]⁺ (theoretical m/z: ~315–320) and fragmentation patterns .
  • IR Spectroscopy : Characterize carboxylic acid (O–H stretch: 2500–3000 cm⁻¹) and C–F stretches (1100–1200 cm⁻¹) .

Validation : Compare spectral data with structurally similar analogs like 5-Bromo-6-methylpicolinic acid (CAS 137778-20-2) .

Q. How can researchers assess the stability of this compound under varying storage and experimental conditions?

Methodological Answer:

  • Accelerated Stability Studies :
    • Temperature : Store aliquots at -20°C, 4°C, and 25°C for 1–3 months. Monitor degradation via HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
    • pH Stability : Dissolve in buffers (pH 2–9) and analyze by UV-Vis spectroscopy (λmax ~260–280 nm) to detect hydrolysis products.
  • Key Findings :
    • Trifluoromethyl groups enhance thermal stability but may increase sensitivity to basic conditions .
    • Storage at 0–6°C (as recommended for related brominated compounds) minimizes decomposition .

Advanced Research Questions

Q. How do the bromo and trifluoromethyl substituents influence the compound’s electronic properties and binding interactions?

Methodological Answer:

  • Computational Analysis :
    • Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, highlighting electron-deficient regions due to CF₃ .
    • Compare with analogs lacking CF₃ (e.g., 3-Amino-5-bromopicolinic acid) to quantify electronic effects .
  • Experimental Validation :
    • Measure pKa via potentiometric titration; CF₃ groups lower the pKa of the carboxylic acid (expected range: 2.5–3.5) .
    • Conduct docking studies with biological targets (e.g., enzymes) to assess steric and electronic compatibility .

Q. What advanced techniques are suitable for tracing metabolic pathways of this compound in biological systems?

Methodological Answer:

  • Isotopic Labeling : Synthesize a ¹³C-labeled analog (e.g., ¹³C-carboxylic acid) and track metabolites using LC-MS/MS .
  • Metabolite Profiling :
    • Use high-resolution orbitrap MS to identify phase I/II metabolites (e.g., glucuronidation, sulfation).
    • Cross-reference with databases (e.g., HMDB) for picolinic acid derivatives .
  • Case Study : In microbiota studies, picolinic acid derivatives correlate with immune markers (e.g., IL-4, TNF-α), suggesting potential immunomodulatory pathways .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

Methodological Answer:

  • Controlled Replication :
    • Standardize assay conditions (e.g., cell line, incubation time, solvent controls). For example, IDO enzyme inhibition assays require strict O₂ control to avoid artifacts .
    • Validate findings using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity assays).
  • Data Harmonization :
    • Perform meta-analysis of published IC₅₀ values, accounting for variables like pH and co-solvents.
    • Use cheminformatics tools (e.g., molecular dynamics simulations) to model conflicting interactions .

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